3,4,6-Trichloropyridazine
Overview
Description
3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The molecular formula of this compound is C4HCl3N2, and it has a molecular weight of 183.42 g/mol . This compound is known for its significant reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Trichloropyridazine can be synthesized through several methods. One common method involves the chlorination of pyridazine derivatives. For instance, the chlorination of 3,6-dichloropyridazine with chlorine gas in the presence of a catalyst can yield this compound . Another method involves the reaction of maleic anhydride with hydrazine to form pyridazine, followed by chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes typically use chlorine gas and suitable catalysts to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as methoxy groups, to form methoxypyridazines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of pyridazine oxides.
Common Reagents and Conditions
Methoxylation: Sodium methoxide (NaOMe) is commonly used for the methoxylation of this compound, resulting in the formation of methoxypyridazines.
Major Products
Methoxypyridazines: Formed through methoxylation reactions.
Pyridazine Oxides: Formed through oxidation reactions.
Scientific Research Applications
3,4,6-Trichloropyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,6-Trichloropyridazine involves its reactivity due to the presence of chlorine atoms. These chlorine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridazine: Another chlorinated pyridazine with similar reactivity but different substitution patterns.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,4,6-Trichloropyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridazines. Its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
3,4,6-trichloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQXQOPXOLCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209663 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-66-2 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6082-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6082-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,6-Trichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,6-Trichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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